molecular formula C21H16N4O2 B6128914 N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B6128914
M. Wt: 356.4 g/mol
InChI Key: RONDYZNQBNBYIU-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, also known as HBNP, is a pyrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HBNP has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. The compound also activates the caspase pathway, leading to apoptosis in cancer cells. Additionally, N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to activate the AMPK pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and physiological effects:
N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has also been found to induce apoptosis in cancer cells and improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to reduce oxidative stress and lipid peroxidation, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are some limitations to using N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. Additionally, the exact mechanism of action of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. One area of interest is the development of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide analogs with improved solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and its effects on various signaling pathways. Further research is also needed to investigate the potential therapeutic applications of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, studies are needed to investigate the safety and toxicity of N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in humans.

Synthesis Methods

N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method. The reaction involves the condensation of 2-hydroxybenzaldehyde and 2-naphthyl hydrazine with 1H-pyrazole-5-carbohydrazide in the presence of a catalytic amount of acetic acid. The reaction mixture is then refluxed for a few hours, followed by the isolation and purification of the product using column chromatography.

Scientific Research Applications

N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in pre-clinical studies for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N'-(2-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-20-8-4-3-7-17(20)13-22-25-21(27)19-12-18(23-24-19)16-10-9-14-5-1-2-6-15(14)11-16/h1-13,26H,(H,23,24)(H,25,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONDYZNQBNBYIU-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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